4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide
Overview
Description
4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine carboxamide group, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of the pyridazine derivative with N-benzylpiperazine-1-carboxamide under specific reaction conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole or pyridazine rings, depending on the substituents present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets within the cell. This compound may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- Benzo[d][1,3]dioxole gathered pyrazole derivatives
Uniqueness
4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)-N-benzylpiperazine-1-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities. Compared to similar compounds, it may offer enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]-N-benzylpiperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-23(24-15-17-4-2-1-3-5-17)28-12-10-27(11-13-28)22-9-7-19(25-26-22)18-6-8-20-21(14-18)31-16-30-20/h1-9,14H,10-13,15-16H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYZWVJRZFNLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.